molecular formula C9H7ClN2O3 B1428582 Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate CAS No. 1301214-59-4

Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate

Cat. No. B1428582
CAS RN: 1301214-59-4
M. Wt: 226.61 g/mol
InChI Key: VUDPLHWTJYVJSR-UHFFFAOYSA-N
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Description

Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a benzodiazepine derivative, which means it contains a benzene ring fused to a diazepine ring. The chloro and methyl groups attached to the benzene ring give this compound its unique properties and potential applications.

Scientific Research Applications

Crystal Structure Analysis

Research on compounds structurally related to methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate has focused on understanding their crystal structures. For instance, a study by Li et al. (2015) analyzed the crystal structure of a similar compound, demonstrating the importance of understanding molecular conformations in drug design and material sciences (Li et al., 2015).

Synthesis and Properties

The synthesis and properties of related compounds have been a subject of study, as highlighted in research by Scrowston & Shaw (1976). This work contributes to the broader field of organic chemistry, particularly in the synthesis of complex molecules (Scrowston & Shaw, 1976).

Thermal Ring Expansion

The thermal ring expansion of structurally similar molecules has been explored, as seen in the study by Lopes et al. (2009). Understanding these reactions is crucial for developing new synthetic methodologies in organic chemistry (Lopes et al., 2009).

Electrochemical Studies

Electrochemical reduction studies, such as those conducted by Thomas et al. (1987), offer insights into the reactivity and potential applications of similar compounds in electrochemistry and pharmaceutical analysis (Thomas et al., 1987).

Synthesis of Derivatives

Research by Nazarenko et al. (2008) on the synthesis of derivatives of related molecules highlights the ongoing efforts to create new compounds with potential applications in medicinal chemistry and drug discovery (Nazarenko et al., 2008).

Comparative Biological Activities

Investigations into the biological activities of structurally similar compounds are significant for understanding their potential therapeutic effects, as illustrated in the study by Sofia et al. (1975) (Sofia et al., 1975).

Mechanism of Action

properties

IUPAC Name

methyl 7-chloro-2-oxo-1,3-dihydrobenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3/c1-15-8(13)4-2-5(10)7-6(3-4)11-9(14)12-7/h2-3H,1H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDPLHWTJYVJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Cl)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate

Synthesis routes and methods

Procedure details

3,4-diamino-5-chlorobenzoate (from acid preparation 1, 100 mg, 0.50 mmol) and carbonyl diimidazole (89 mg, 0.55 mmol) were combined in tetrahydrofuran (2 mL) and stirred for 16 hours. The reaction solution was heated to 60° C. for 3 hours. To the reaction was added carbonyl diimidazole (81 mg, 0.50 mmol) and the reaction was continued at 60° C. for two hours. The reaction was allowed to cool to room temperature and stirred for 16 hours. A precipitate formed. The mixture was filtered. The filtrate was concentrated in vacuo and the residue was slurried in ethyl acetate. The slurry was filtered on the same filter as the original filtration. The collected solids were washed with a portion on ethyl acetate and then dried under a stream of nitrogen to give methyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate as a white solid (93 mg, 82%), 1H NMR (400 MHz, DMSO-d6) δ ppm 11.60 (br. s., 1H) 11.16 (s, 1H) 7.55 (d, J=1.37 Hz, 1H) 7.38 (d, J=1.56 Hz, 1H) 3.80 (s, 3H).
Name
3,4-diamino-5-chlorobenzoate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
89 mg
Type
reactant
Reaction Step Two
Quantity
81 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate
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Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate

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